2,4'-Difluoro-4-methyl-1,1'-biphenyl
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Overview
Description
2,4’-Difluoro-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10F2 It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4’-Difluoro-4-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of 2,4’-Difluoro-4-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2,4’-Difluoro-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation can produce biphenyl ketones or carboxylic acids.
Scientific Research Applications
2,4’-Difluoro-4-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2,4’-Difluoro-4-methyl-1,1’-biphenyl exerts its effects involves interactions at the molecular level. The fluorine atoms and the biphenyl structure contribute to its reactivity and ability to participate in various chemical reactions. The compound can interact with molecular targets through mechanisms such as hydrogen bonding, van der Waals forces, and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2’,4’-Difluoro-1,1’-biphenyl-4-yl)-2-methyl-4-oxo-2-butenoic acid
- 2’,4’-Difluoro-4-hydroxy-1,1’-biphenyl-3-carboxylic acid
Uniqueness
2,4’-Difluoro-4-methyl-1,1’-biphenyl is unique due to the specific positions of the fluorine atoms and the methyl group. This specific substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1214340-22-3 |
---|---|
Molecular Formula |
C13H10F2 |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)-4-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-7-12(13(15)8-9)10-3-5-11(14)6-4-10/h2-8H,1H3 |
InChI Key |
JWQADTIMCDUBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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